molecular formula C11H12FN3 B13524771 1-(4-Fluoro-2-methylbenzyl)-1h-imidazol-2-amine

1-(4-Fluoro-2-methylbenzyl)-1h-imidazol-2-amine

Cat. No.: B13524771
M. Wt: 205.23 g/mol
InChI Key: BMUISQLGUHWCSY-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-methylbenzyl)-1h-imidazol-2-amine is a chemical compound that belongs to the class of imidazole derivatives It is characterized by the presence of a fluorine atom and a methyl group attached to a benzyl ring, which is further connected to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-2-methylbenzyl)-1h-imidazol-2-amine typically involves the reaction of 4-fluoro-2-methylbenzyl bromide with imidazole under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-2-methylbenzyl)-1h-imidazol-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

1-(4-Fluoro-2-methylbenzyl)-1h-imidazol-2-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-methylbenzyl)-1h-imidazol-2-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the fluorine and methyl groups can influence the compound’s electronic properties and reactivity. These interactions can modulate various biological pathways, making the compound a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-2-methylbenzyl bromide: A precursor in the synthesis of 1-(4-Fluoro-2-methylbenzyl)-1h-imidazol-2-amine.

    4-Fluoro-2-methylbenzyl alcohol: Another related compound with different functional groups.

Uniqueness

This compound is unique due to the presence of both the fluorine atom and the imidazole ring, which confer specific electronic and steric properties.

Properties

Molecular Formula

C11H12FN3

Molecular Weight

205.23 g/mol

IUPAC Name

1-[(4-fluoro-2-methylphenyl)methyl]imidazol-2-amine

InChI

InChI=1S/C11H12FN3/c1-8-6-10(12)3-2-9(8)7-15-5-4-14-11(15)13/h2-6H,7H2,1H3,(H2,13,14)

InChI Key

BMUISQLGUHWCSY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)CN2C=CN=C2N

Origin of Product

United States

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